5-Bromo-3-ethyl-2-fluorobenzaldehyde
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Overview
Description
5-Bromo-3-ethyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, ethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-2-fluorobenzaldehyde typically involves the bromination and fluorination of ethylbenzaldehyde derivatives. One common method is the bromination of 3-ethyl-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in large-scale production. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-ethyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions like the Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Boronic acids and palladium catalysts in organic solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: 5-Bromo-3-ethyl-2-fluorobenzoic acid.
Reduction: 5-Bromo-3-ethyl-2-fluorobenzyl alcohol.
Substitution: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
5-Bromo-3-ethyl-2-fluorobenzaldehyde is used in scientific research for several applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique substituents.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, where its structural properties contribute to the desired material characteristics.
Biological Studies: Researchers use this compound to study the effects of halogenated benzaldehydes on biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-2-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to potent biological effects. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, further influencing its activity.
Comparison with Similar Compounds
- 5-Bromo-2-fluorobenzaldehyde
- 3-Bromo-2-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 4-Bromo-3-fluorobenzaldehyde
Comparison: 5-Bromo-3-ethyl-2-fluorobenzaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to other bromofluorobenzaldehydes. The ethyl group can increase the compound’s lipophilicity, potentially enhancing its ability to penetrate biological membranes. Additionally, the position of the substituents on the benzene ring can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions.
Properties
IUPAC Name |
5-bromo-3-ethyl-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-6-3-8(10)4-7(5-12)9(6)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXBOORBBZRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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